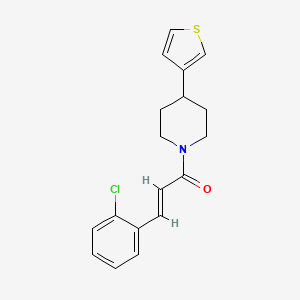

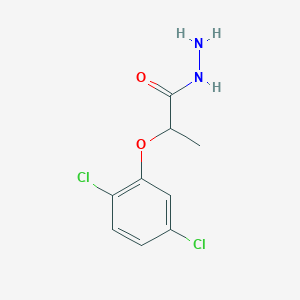

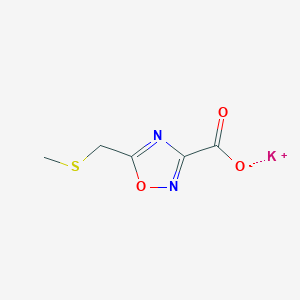

3-(4-chloro-3-methylphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules known for their potential in various applications, including therapeutic agents and material science. Organic compounds containing pyran, thioether, and amide functional groups are of particular interest due to their diverse biological activities and potential for chemical modifications.

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. Key steps might include the formation of the pyran ring, introduction of the thioether group, and final coupling with the amide moiety. Techniques such as nucleophilic substitution, condensation reactions, and ring-closure strategies are commonly employed (Singh et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using spectroscopic methods like NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These techniques provide insights into the compound's functional groups, stereochemistry, and molecular conformation (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical properties of such compounds are largely defined by their functional groups. The presence of a thioether might impart nucleophilicity, whereas the amide linkage could participate in hydrogen bonding, affecting its reactivity and interaction with biological molecules (Gomha et al., 2016).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and stability are crucial for determining the compound's applicability in different environments. These properties can be predicted based on molecular structure and confirmed through empirical testing (Naveen et al., 2021).

Chemical Properties Analysis

The compound's chemical properties, including acidity/basicity, reactivity towards other chemical entities, and potential for undergoing specific chemical transformations, are foundational for its application in drug design, material science, and as a synthetic intermediate. Investigations into these properties often involve computational chemistry techniques, such as density functional theory (DFT), to predict reactivity and interaction profiles (Viji et al., 2020).

Applications De Recherche Scientifique

Antimitotic Agents and Chiral Isomers

Research into chiral isomers of ethyl carbamate derivatives, which share a structural resemblance to the query compound, highlights the exploration of antimitotic agents. These studies investigate the biological activities of S- and R-isomers, revealing that the potency of these compounds can vary significantly between isomers in biological systems. This research underscores the importance of stereochemistry in the development of pharmaceuticals and the potential for such compounds in cancer therapy and other disease treatments (Temple & Rener, 1992).

Anti-Tumor Agents

The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrate significant anti-tumor activities. These compounds were evaluated against hepatocellular carcinoma cell lines, revealing promising activities and highlighting the potential for developing new anticancer drugs. This approach to drug discovery emphasizes the role of synthetic chemistry in creating novel compounds with specific biological activities (Gomha, Edrees, & Altalbawy, 2016).

Dual Inhibitor Studies

The development of dual inhibitors, such as tepoxalin, which inhibits both cyclooxygenase and 5-lipoxygenase activities, is another area of research. These studies focus on the therapeutic potential of dual inhibitors in treating inflammation and pain, offering insights into the pharmacological profiles and safety of such compounds. This research is crucial for understanding the complex interactions of new drugs within biological systems and their potential side effects (Knight et al., 1996).

Propriétés

IUPAC Name |

3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO2S/c1-13-12-14(2-4-16(13)18)3-5-17(20)19-8-11-22-15-6-9-21-10-7-15/h2,4,12,15H,3,5-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUVTGHNROLYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)NCCSC2CCOCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-3-methylphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

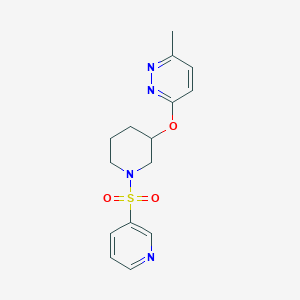

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)

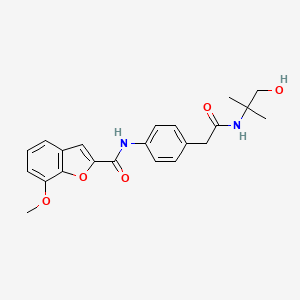

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)

![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)